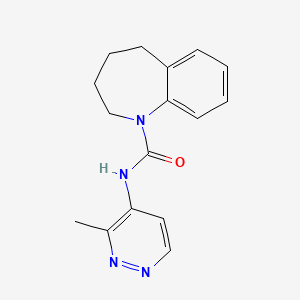![molecular formula C19H23N3O3 B6983725 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea](/img/structure/B6983725.png)
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea is an organic compound with a complex structure that includes a pyridine ring, a phenylmethyl group, and a hydroxymethyl oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea typically involves multiple steps, starting with the preparation of the hydroxymethyl oxan ring. This can be achieved through the oxidation of diethyl tetrahydropyran-4,4-dicarboxylate under basic conditions . The phenylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the pyridine ring via a cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenylmethyl derivatives.
Scientific Research Applications
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[4-(Hydroxymethyl)oxan-4-yl]methanol: Shares the hydroxymethyl oxan ring but lacks the phenylmethyl and pyridine groups.
Pyridin-3-ylurea: Contains the pyridine and urea groups but lacks the hydroxymethyl oxan and phenylmethyl groups.
Uniqueness
1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-14-19(8-11-25-12-9-19)17(15-5-2-1-3-6-15)22-18(24)21-16-7-4-10-20-13-16/h1-7,10,13,17,23H,8-9,11-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJOLVKHLUGVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(C2=CC=CC=C2)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[cyclopropylmethyl(methyl)carbamoyl]amino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B6983649.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(3-methylcyclobutyl)carbamoylamino]benzamide](/img/structure/B6983657.png)
![1-[(1-Methylsulfanylcyclopropyl)methyl]-3-(1,2-thiazol-4-yl)urea](/img/structure/B6983672.png)
![1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea](/img/structure/B6983678.png)

![1-(2-Methylpyridin-4-yl)-3-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]urea](/img/structure/B6983703.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6983708.png)
![1-[1-(2-Methoxyethyl)pyrazol-3-yl]-3-(3,5,5-trimethyl-2-oxooxolan-3-yl)urea](/img/structure/B6983713.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-phenylurea](/img/structure/B6983721.png)
![methyl N-methyl-N-[[4-[(3-propan-2-yloxyazetidine-1-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B6983732.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983740.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![2-[(3-propan-2-yloxyazetidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B6983757.png)
